molecular formula C9H11BrO B7862723 1-(3-Bromophenyl)propan-2-ol

1-(3-Bromophenyl)propan-2-ol

Cat. No.: B7862723
M. Wt: 215.09 g/mol
InChI Key: BDJVSZKLVVTCKZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylpropanol, characterized by the presence of a bromine atom on the phenyl ring and a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-bromophenylacetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of 3-bromophenylacetone using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure. This method offers higher yields and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(3-bromophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 1-(3-bromophenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 1-(3-Bromophenyl)propan-2-one.

    Reduction: 1-(3-Bromophenyl)propan-2-amine.

    Substitution: 1-(3-Hydroxyphenyl)propan-2-ol or 1-(3-Aminophenyl)propan-2-ol.

Scientific Research Applications

1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

1-(3-Bromophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-(2-Bromophenyl)propan-2-ol: Differing in the position of the bromine atom, which can affect its reactivity and biological activity.

    1-(4-Bromophenyl)propan-2-ol: Another positional isomer with distinct chemical properties.

    1-(3-Chlorophenyl)propan-2-ol: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.

Biological Activity

1-(3-Bromophenyl)propan-2-ol, also known as (S)-1-(3-bromophenyl)propan-2-ol, is a chiral compound with significant biological activity attributed to its unique structural features. The compound consists of a brominated phenyl ring, an alcohol functional group, and an amino group, which facilitate various interactions with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BrNO
  • Molecular Weight : Approximately 230.10 g/mol
  • Chirality : The compound exists in two enantiomeric forms, with the (S)-configuration being particularly notable for its biological interactions.

The presence of the bromine atom at the meta position of the phenyl ring enhances the compound's hydrophobic character, influencing its interaction with lipid membranes and proteins.

Mechanisms of Biological Activity

The biological activity of this compound is primarily due to:

  • Hydrogen Bonding : The hydroxyl and amino groups enable the formation of hydrogen bonds with enzymes and receptors, modulating their activity.
  • Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions, which can stabilize binding to target proteins.
  • Enzyme Modulation : Studies suggest that this compound can influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the target.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : Compounds similar to this compound have shown anti-inflammatory effects in various models, suggesting that this compound may also possess similar properties.
  • Cancer Therapeutics : Preliminary studies indicate that derivatives of bromophenyl compounds exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), highlighting their potential in oncology .

In Vitro Studies

  • Antiproliferative Effects :
    • A study demonstrated that derivatives of bromophenyl compounds exhibited significant antiproliferative activity in MCF-7 cells, with IC50 values ranging from 10 to 33 nM. These findings suggest that this compound may similarly affect cell proliferation through modulation of tubulin dynamics .
  • Enzyme Interaction Studies :
    • Research has shown that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways. For instance, studies indicated that certain brominated phenols could inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Data Table of Biological Activity

Study Compound Cell Line IC50 (nM) Mechanism
DerivativeMCF-710–33Tubulin destabilization
Similar CompoundVariousVariesEnzyme inhibition

Properties

IUPAC Name

1-(3-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJVSZKLVVTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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